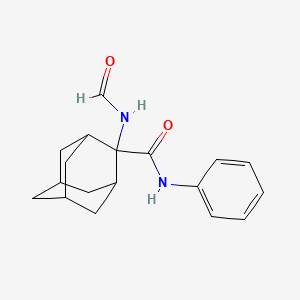
B-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound B-1 is a chemical compound that has garnered significant interest in various fields of scientific research It is known for its unique chemical properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound B-1 involves several steps, each requiring specific reaction conditions and reagents. One common method of preparation is through the reduction of water under pressure and at elevated temperatures using carbon (usually coke), methane, or higher-molecular-weight hydrocarbons . Another method involves the oxidation of primary alcohols to aldehydes, followed by further reactions to obtain the desired compound .
Industrial Production Methods
On an industrial scale, compound this compound can be produced through the rearrangement of alkyl hydroperoxides. This method is particularly useful for large-scale production due to its efficiency and cost-effectiveness . The peroxides can be made by direct air oxidation of hydrocarbons, making this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Compound B-1 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of compound this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require the presence of a catalyst . Substitution reactions may occur under various conditions, depending on the nature of the substituent and the target product .
Major Products Formed
The major products formed from the reactions of compound this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols . Substitution reactions can result in a wide range of products, depending on the substituent introduced .
Scientific Research Applications
Compound B-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of compound B-1 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific application and the biological system involved .
Properties
CAS No. |
11120-78-8 |
|---|---|
Molecular Formula |
MgO3Zr |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




